Imidazo[1,2-c]pyrimidin-7-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-c]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-3-6-8-1-2-10(6)4-9-5/h1-4H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIUAAJPJLQXAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC(=CC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304913 | |
| Record name | Imidazo[1,2-c]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229383-37-2 | |
| Record name | Imidazo[1,2-c]pyrimidin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1229383-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-c]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Early Synthetic Routes and Discoveries of Imidazopyrimidine Systems
The synthesis of fused heterocyclic systems like imidazopyrimidines has been a subject of chemical research for decades. Early and foundational methods for creating the imidazopyrimidine core typically involve the condensation reaction between an aminopyrimidine and a suitable α-halocarbonyl compound, a variant of the classic Tschitschibabin reaction. This approach allows for the formation of the fused imidazole (B134444) ring onto the pyrimidine (B1678525) base.
Over the years, a variety of synthetic methodologies have been developed to access these scaffolds, including multi-component reactions where several starting materials are combined in a single step, often using catalysts to drive the reaction forward. nih.govbio-conferences.org For instance, methods using copper catalysts or molecular iodine have been reported for the efficient synthesis of related imidazo-fused heterocycles. nih.govorganic-chemistry.org
A significant challenge in the synthesis of imidazopyrimidines is controlling the regiochemistry, as different isomers can be formed depending on the starting materials and reaction conditions. A key breakthrough in this area was the development of a one-pot, regiospecific synthesis for 3-substituted imidazo[1,2-c]pyrimidine (B1242154). nih.govacs.org This method involves the reaction of 4-aminopyrimidine (B60600) with 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes, providing a direct and selective route to the imidazo[1,2-c]pyrimidine core, which was previously less accessible than its more common imidazo[1,2-a]pyrimidine (B1208166) counterpart. acs.org This development was crucial for enabling more detailed investigation into the specific properties of the imidazo[1,2-c]pyrimidine isomer.
Evolution of Imidazopyrimidine Scaffold in Medicinal Chemistry
The imidazopyrimidine scaffold has proven to be a highly versatile and valuable core structure in the field of drug discovery. mdpi.com Its structural similarity to endogenous purines allows molecules containing this scaffold to interact with a wide range of biological targets, leading to diverse pharmacological activities. bio-conferences.org The exploration of these activities has evolved significantly since the first derivatives were synthesized.
The initial foray of imidazopyrimidines into medicinal chemistry began in the latter half of the 20th century. Research has since uncovered a broad spectrum of potential therapeutic applications for this class of compounds. The timeline below highlights key milestones in the discovery of the varied biological activities of the imidazopyrimidine scaffold.
| Year of Discovery/Report | Pharmacological Activity | Context/Significance |
| 1970s | Antibacterial, Antifungal | Early investigations demonstrated the potential of imidazo[1,2-a]pyrimidine (B1208166) derivatives against various bacterial and fungal strains. jst.go.jp |
| 1980s-1990s | Anxiolytic, Antiulcer | Marketed drugs with related imidazo-fused scaffolds, such as zolpidem and alpidem, highlighted the potential for these compounds to act on the central nervous system and other targets. rsc.orgrsc.org The antiulcer properties of 3-substituted derivatives were also explored. nih.gov |
| 2000s-Present | Anticancer | The scaffold has been extensively investigated for its anticancer properties, with derivatives showing inhibition of key targets like PI3Kα, Aurora-A kinase, and KSP. nih.govdergipark.org.tr |
| 2010s-Present | Antitubercular | Imidazo-fused compounds, particularly imidazo[1,2-a]pyridines, have been identified as potent agents against Mycobacterium tuberculosis, including drug-resistant strains, by inhibiting targets like ATP synthase. rsc.org |
| 2010s-Present | Antiviral, Anti-inflammatory | Continued research has confirmed and expanded upon the early discoveries, with ongoing efforts to develop new antiviral and anti-inflammatory agents based on this versatile scaffold. rsc.org |
This evolution demonstrates a sustained interest in the imidazopyrimidine core, driven by its adaptability and the successful development of potent and selective modulators of various biological pathways.
Distinction and Significance of Imidazo 1,2 C Pyrimidin 7 Amine Isomer Within Imidazopyrimidine Class
Convergent and Divergent Synthetic Strategies for this compound Core
The synthesis of the imidazo[1,2-c]pyrimidine core can be achieved through various strategic approaches, including convergent and divergent pathways. These strategies often involve the sequential or one-pot construction of the fused ring system from readily available precursors.
Condensation Reactions in Imidazo[1,2-c]pyrimidine Synthesis
Condensation reactions are a cornerstone in the synthesis of imidazo[1,2-c]pyrimidines. A traditional and widely utilized method involves the reaction of 2-aminopyrimidines with α-haloketones, a reaction first developed by Chichibabin. nih.gov This approach has been adapted and modified over the years to produce a variety of substituted imidazo[1,2-a]pyrimidines, a closely related scaffold. nih.govjst.go.jp
Another key condensation strategy involves the reaction of 2-aminoimidazole with suitable pyrimidine precursors. For instance, the interaction of 2-aminoimidazole with N-substituted maleimides or N-arylitaconimides can lead to the formation of the imidazo[1,2-a]pyrimidine heterocyclic core in good yields. nih.gov The reaction conditions, such as the choice of solvent and the presence of a base like sodium acetate (B1210297), can significantly influence the reaction rate and yield. nih.gov
The synthesis of imidazo[1,2-c]pyrimidine nucleoside analogues also employs condensation reactions. For example, the condensation of trimethylsilyl-7-chloroimidazo[1,2-c]pyrimidin-5-one with a protected arabinofuranosyl chloride derivative is a key step in producing arabinosylhypoxanthine and arabinosylguanine analogues of the imidazo[1,2-c]pyrimidine series. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 2-Aminopyrimidine (B69317) | α-Haloketone | Imidazo[1,2-a]pyrimidine | nih.gov |
| 2-Aminoimidazole | N-Substituted Maleimide | Imidazo[1,2-a]pyrimidine | nih.gov |
| Trimethylsilyl-7-chloroimidazo[1,2-c]pyrimidin-5-one | 2,3,5-tri-O-benzyl-alpha-D-arabinofuranosyl chloride | Imidazo[1,2-c]pyrimidine nucleoside | nih.gov |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex heterocyclic scaffolds like imidazo[1,2-c]pyrimidines in a one-pot fashion. nih.govresearchgate.net The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a particularly effective tool for accessing imidazo[1,2-a]pyridines, which are structurally similar to imidazo[1,2-c]pyrimidines. This reaction typically involves the condensation of an amidine (like 2-aminopyridine), an aldehyde, and an isocyanide. mdpi.comnih.govbeilstein-journals.org
The versatility of MCRs allows for the introduction of multiple points of diversity in the final molecule. For instance, a one-pot, three-component reaction of α-oxoketenedithioacetals, diamines, and dimethyl acetylenedicarboxylate (B1228247) (DMAD) in water has been described for the synthesis of tetrahydroimidazo[1,2-a]pyridines and tetrahydropyrido[1,2-a]pyrimidines. koreascience.kr Furthermore, a sequential two-step, one-pot multicomponent reaction using imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957), benzil, primary amines, and ammonium (B1175870) acetate under microwave-assisted conditions has been developed to synthesize novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. nih.gov
| Reaction Name | Components | Product | Reference |
| Groebke–Blackburn–Bienaymé (GBB) | Amidine, Aldehyde, Isocyanide | Imidazo[1,2-a]pyridine (B132010) | mdpi.comnih.gov |
| Three-component reaction | α-Oxoketenedithioacetals, Diamines, DMAD | Tetrahydroimidazo[1,2-a]pyridine | koreascience.kr |
| Sequential two-step, one-pot MCR | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amine, Ammonium acetate | Imidazo[1,2-a]pyrimidine-imidazole hybrid | nih.gov |
Intramolecular Cyclization Pathways
Intramolecular cyclization is a critical step in many synthetic routes to imidazo[1,2-c]pyrimidines and related fused systems. This strategy often involves the formation of a linear precursor which then undergoes ring closure to form the desired bicyclic scaffold.
One approach involves the initial alkylation of the endocyclic nitrogen atom of a pyrimidine derivative, followed by intramolecular condensation. acs.org For instance, the reaction of a chloropyrimidine with an electron-poor ω-allylic amine can lead to an intermediate that, upon heating, undergoes cyclization to form an imidazo[1,2-c]pyrimidine derivative. maynoothuniversity.ie The structure of the resulting isomer can be confirmed by single-crystal X-ray analysis. maynoothuniversity.ie
Palladium-catalyzed intramolecular C-H activation has also been employed for the synthesis of fused imidazo[1,2-a]pyrimidines. acs.org A plausible mechanism for this transformation involves the initial condensation of a pyrimidine derivative with a suitable partner, followed by the formation of a palladium intermediate which undergoes intramolecular attack and reductive elimination to yield the final product. acs.org
Tandem Reactions in Imidazo[1,2-c]pyrimidine Formation
Tandem or domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, provide a powerful and efficient strategy for the construction of complex molecules like imidazo[1,2-c]pyrimidines. acs.org These reactions are highly desirable due to their operational simplicity and increased molecular complexity in a single step.
An example of a tandem process is the combination of a Michael addition and an intramolecular cyclization. This has been utilized in the synthesis of imidazo[1,2-a]pyridine derivatives. bio-conferences.org Electrochemically initiated tandem reactions have also been developed. For example, an electrochemical tandem sp3(C-H) double amination of acetophenones with pyridine (B92270) ethylamines can directly synthesize 3-acyl-functionalized imidazo[1,5-a]pyridines. nih.govacs.org
Furthermore, the combination of a Groebke–Blackburn–Bienaymé (GBB) reaction with a subsequent Ugi reaction has been used to create peptidomimetics containing a substituted imidazo[1,2-a]pyridine fragment. nih.gov
Catalytic Systems in this compound Synthesis
Catalysis plays a pivotal role in the synthesis of imidazo[1,2-c]pyrimidines, offering milder reaction conditions, improved yields, and greater selectivity. Both transition metal and metal-free catalytic systems have been successfully employed.
Transition Metal Catalysis (e.g., Copper-Catalyzed C-N Coupling)
Transition metals, particularly copper, have proven to be highly effective catalysts in the synthesis of imidazo-fused heterocycles. researchgate.net Copper-catalyzed C-N coupling reactions, such as the Chan-Evans-Lam (CEL) coupling, are powerful methods for forming the crucial C-N bond in the imidazole ring. nih.gov
A notable application is the synthesis of benzo mdpi.comrsc.orgimidazo[1,2-c]pyrimidin-1-amines via a copper-catalyzed C-N coupling and cyclization reaction. nih.gov This process involves the reaction of 2-(2-bromovinyl)benzimidazoles or 2-(2-bromophenyl)benzimidazoles with cyanamide (B42294) in the presence of a catalytic amount of copper(I) iodide (CuI) and a base. nih.gov Copper-catalyzed denitrogenative transannulation reactions of pyridotriazoles with amines also provide a route to imidazo[1,5-a]pyridines. acs.org
Copper silicate (B1173343) has also been utilized as an efficient and reusable heterogeneous catalyst for the synthesis of imidazo[1,2-a]pyridine derivatives from 2-aminopyridines and substituted phenacyl bromides. nanobioletters.com
| Catalyst | Reaction Type | Substrates | Product | Reference |
| Copper(I) Iodide | C-N Coupling/Cyclization | 2-(2-Bromovinyl)benzimidazole, Cyanamide | Benzo mdpi.comrsc.orgimidazo[1,2-c]pyrimidin-1-amine | nih.gov |
| Copper Catalyst | Denitrogenative Transannulation | Pyridotriazole, Benzylamine | Imidazo[1,5-a]pyridine | acs.org |
| Copper Silicate | Condensation | 2-Aminopyridine, Phenacyl Bromide | Imidazo[1,2-a]pyridine | nanobioletters.com |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including the imidazo[1,2-c]pyrimidine core. nih.govsemanticscholar.org This technique often leads to higher yields, shorter reaction times, and a reduction in by-products compared to conventional heating methods. nih.govsemanticscholar.org
A notable application of microwave irradiation is in the synthesis of imine derivatives of imidazo[1,2-a]pyrimidines. For instance, the reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde with various aromatic amines in the presence of magnesium sulfate (B86663) in ethanol (B145695) can be efficiently carried out under microwave irradiation (200 W) at 80-85°C. nih.govsemanticscholar.org This method has been used to synthesize a range of N-aryl-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimines in moderate to good yields (60-85%) within 40-120 minutes. semanticscholar.org
Table 1: Examples of Microwave-Assisted Synthesis of Imine Derivatives
| Amine Reactant | Product | Reaction Time (min) | Yield (%) |
| p-Anisidine | N-(4-Methoxyphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine | 90 | 85 |
| N,N-Diethyl-p-phenylenediamine | N-(4-(N',N'-Diethylamino)phenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine | 40 | - |
| 4-(Trifluoromethyl)aniline | N-(4-Trifluoromethylphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine | 120 | - |
Furthermore, microwave heating has been successfully employed in the functionalization of related imidazo[1,2-a]pyridine scaffolds through reactions like the Mizoroki-Heck reaction, demonstrating the broad applicability of this technology in the synthesis of complex heterocyclic systems. beilstein-journals.org The use of microwave assistance is considered a green chemistry approach due to its efficiency and reduced energy consumption. nih.govnih.gov
Green Chemistry Approaches (e.g., Alumina (B75360) Catalysis, Solvent-Free Conditions)
In line with the principles of green chemistry, several environmentally benign methods for the synthesis of imidazo[1,2-a]pyrimidines have been developed. These approaches aim to minimize waste, avoid hazardous solvents, and reduce energy consumption.
One of the traditional and widely used methods for synthesizing imidazo[1,2-a]pyrimidines is a Hantzsch-type cyclo-condensation reaction between 2-aminopyrimidine and α-functionalized carbonyl compounds. researchgate.net This reaction can be facilitated by various catalysts, including neutral alumina (Al2O3), under greener conditions. researchgate.net
Solvent-free reaction conditions, often coupled with microwave irradiation, represent another significant green chemistry strategy. jst.go.jp For instance, the rapid synthesis of highly substituted imidazo[1,2-a]pyridines has been achieved by reacting aminopyridines with α-bromo-β-keto esters under solvent-free conditions, with microwave irradiation further enhancing reaction rates and yields. organic-chemistry.org
The use of water as a solvent is another cornerstone of green chemistry. An efficient synthesis of imidazo[1,2-a]pyridine derivatives has been demonstrated through a Cu(II)-ascorbate-catalyzed domino A³-coupling reaction in aqueous micellar media, highlighting a sustainable approach to constructing this heterocyclic core. acs.org Furthermore, gold nanoparticles have been utilized as a catalyst for the synthesis of imidazo[1,2-a]pyrimidines from aryl ketones and 2-aminopyrimidine in green solvents, offering an environmentally friendly alternative to conventional methods. mdpi.com
Derivatization and Functionalization at Key Positions of this compound
The functionalization of the imidazo[1,2-c]pyrimidine core is crucial for modulating its physicochemical properties and biological activity. The ability to selectively introduce substituents at various positions on the fused ring system allows for the fine-tuning of molecular properties for specific applications.
Modification of the Amino Group
The amino group at the 7-position of the imidazo[1,2-c]pyrimidine ring is a key site for derivatization. For the related imidazo[1,2-a]pyrimidine system, the amino group can be readily modified. For example, imine derivatives are synthesized by reacting an aldehyde precursor with various primary amines. nih.govsemanticscholar.org These imines can be subsequently reduced to the corresponding secondary amines, providing a versatile handle for further functionalization. nih.gov
Substitutions on the Fused Imidazole Ring
The imidazole portion of the imidazo[1,2-a]pyridine scaffold is susceptible to electrophilic substitution, with the C-3 position being particularly reactive. researchgate.net Various functional groups can be introduced at this position, including alkyl, aryl, and carbonyl groups. researchgate.netresearchgate.net For instance, C3-functionalized imidazo[1,2-a]pyridines can be readily attacked by electrophiles. researchgate.net
Substitutions on the Fused Pyrimidine Ring
Functionalization of the pyrimidine ring of the imidazo[1,2-c]pyrimidine system is also a viable strategy for creating diverse derivatives. In the analogous imidazo[1,2-a]pyridine series, substitutions at various positions of the pyridine ring (C5, C6, C7, and C8) have been reported. researchgate.net For the imidazo[1,2-c]pyrimidine system, the synthesis of 7-chloro-imidazo[1,2-c]pyrimidine provides a key intermediate for further elaboration. google.com This chloro-derivative can undergo nucleophilic aromatic substitution (SNAr) reactions or palladium-catalyzed cross-coupling reactions to introduce a variety of substituents at the 7-position, including aryl, heteroaryl, and N-linked saturated heterocycles. google.com
Regioselective Functionalization Techniques
Achieving regioselectivity in the functionalization of the imidazo[1,2-c]pyrimidine scaffold is essential for the targeted synthesis of specific isomers. Various strategies have been developed to control the position of substitution.
For the related imidazo[1,2-a]pyrazine (B1224502) scaffold, regioselective metalations using organometallic reagents like TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl have proven effective. nih.gov These methods allow for selective deprotonation at specific positions, followed by quenching with electrophiles to introduce a wide range of functional groups. nih.gov For example, the metalation of 6-chloroimidazo[1,2-a]pyrazine (B1590719) with TMPMgCl·LiCl leads to selective magnesiation at the C-3 position. nih.gov
Furthermore, catalyst-free, regioselective aza-ene additions and cyclic-condensation reactions of heterocyclic ketene (B1206846) aminals have been developed for the synthesis of imidazo[1,2-a]pyridines, demonstrating high regioselectivity and good yields. rsc.org These advanced techniques provide precise control over the functionalization of the heterocyclic core, enabling the synthesis of well-defined derivatives for various applications.
Reaction Mechanisms and Mechanistic Investigations in this compound Formation
The synthesis of this compound is not a single-step process but rather a multi-step sequence. Mechanistic investigations into the formation of this class of compounds often rely on a combination of experimental evidence, such as the isolation of intermediates, and computational studies to elucidate the most probable reaction pathways.
A plausible synthetic route to this compound involves the initial construction of a substituted Imidazo[1,2-c]pyrimidine core, followed by the introduction of the amino group at the 7-position. A key strategy for this is the amination of a halogenated precursor.
One documented synthesis involves the preparation of 7-amino-1-(2,3,5-tri-O-benzyl-β-D-arabinofuranosyl)imidazo[1,2-c]pyrimidin-5-one. nih.gov This synthesis provides valuable insight into a viable pathway for introducing the 7-amino group. The process starts with the condensation of a trimethylsilylated 7-chloroimidazo[1,2-c]pyrimidin-5-one with a protected sugar, followed by amination of the resulting 7-chloro intermediate. nih.gov
Based on this and other related synthetic strategies for imidazo-fused pyrimidines, a general mechanism for the formation of the this compound backbone can be proposed. The initial formation of the imidazo[1,2-c]pyrimidine ring system often proceeds via a condensation reaction between a substituted imidazole and a pyrimidine precursor or through a multi-component reaction. For instance, the reaction of 2-aminopyrimidine with α-haloketones is a well-established method for forming the related imidazo[1,2-a]pyrimidine scaffold, and similar principles can be applied to the synthesis of the imidazo[1,2-c] isomer. nih.govresearchgate.net
A plausible mechanistic pathway for the formation of the this compound can be broken down into two key stages:
Stage 1: Formation of the Imidazo[1,2-c]pyrimidine Core
This stage can be achieved through various methods. One common approach is the reaction of a 4-aminopyrimidine (B60600) derivative with a suitable α-halocarbonyl compound. The mechanism likely proceeds as follows:
Nucleophilic Attack: The exocyclic amino group of the 4-aminopyrimidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-halocarbonyl compound.
Intermediate Formation: This initial attack forms a tetrahedral intermediate, which can then undergo further reactions.
Intramolecular Cyclization: The endocyclic nitrogen of the pyrimidine ring (at position 3) then performs an intramolecular nucleophilic attack on the carbon bearing the halogen, leading to the formation of the fused imidazole ring.
Aromatization: Subsequent dehydration and/or dehydrohalogenation leads to the stable, aromatic Imidazo[1,2-c]pyrimidine ring system.
Computational studies on related imidazo[1,2-a]pyrimidine syntheses have utilized Density Functional Theory (DFT) to analyze the energetics of the reaction pathway, including the determination of transition state energies and the stability of intermediates. nih.govnih.gov These studies support the feasibility of such cyclization mechanisms.
Stage 2: Introduction of the 7-Amine Group
Once the core structure is formed, the introduction of the amino group at the 7-position is typically achieved through nucleophilic aromatic substitution (SNAr) on a precursor where the 7-position is substituted with a good leaving group, such as a halogen.
The synthesis of a 7-amino-imidazo[1,2-c]pyrimidine nucleoside analog provides a clear example of this step. nih.gov In this case, a 7-chloro derivative is treated with an amine source. The mechanism is as follows:
Nucleophilic Addition: The amine nucleophile attacks the electron-deficient C7 carbon of the pyrimidine ring, which is activated by the electron-withdrawing nature of the fused imidazole ring and the pyrimidine nitrogens. This forms a Meisenheimer-like intermediate.
Leaving Group Departure: The chloride ion is then expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final 7-amino product.
The table below summarizes the key steps and intermediates in a plausible mechanistic pathway for the formation of this compound.
| Step | Reaction Type | Reactants | Key Intermediate(s) | Product of Step |
| 1 | Nucleophilic Addition & Cyclization | 4-aminopyrimidine derivative, α-halocarbonyl compound | Tetrahedral intermediate, Cyclized intermediate | Halogenated Imidazo[1,2-c]pyrimidine |
| 2 | Nucleophilic Aromatic Substitution | Halogenated Imidazo[1,2-c]pyrimidine, Amine source | Meisenheimer-like complex | This compound |
This proposed mechanism is supported by established principles of heterocyclic chemistry and by synthetic precedents in the literature for related compounds. Further detailed mechanistic investigations, including kinetic studies and advanced computational modeling, would provide a more definitive understanding of the reaction dynamics and help in optimizing synthetic protocols.
Structure-Activity Relationship (SAR) Studies of this compound
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For imidazo[1,2-c]pyrimidine derivatives, these studies have been crucial in identifying key structural features that govern their potency and selectivity as inhibitors of various biological targets. nih.govnih.gov
The biological potency of imidazo[1,2-c]pyrimidine derivatives can be significantly modulated by the nature and position of various substituents on the core scaffold. researchgate.net Research has shown that specific substitutions at the C2, C5, C7, and C8 positions are critical for activity, particularly in the context of kinase inhibition.
For instance, in the development of Spleen Tyrosine Kinase (Syk) inhibitors, SAR studies revealed that the introduction of different groups at these positions directly impacts inhibitory concentration. nih.gov Small structural modifications can lead to substantial changes in potency. For example, research into inhibitors for Checkpoint Kinase 1 (Chk1), a key regulator of cell cycle checkpoints, demonstrated that minor alterations to the imidazo[1,2-c]pyrimidine scaffold could switch potency between Chk1 and another kinase, MK2. researchgate.netnih.gov
Certain 5,7,8- and 2,5,8-trisubstituted imidazo[1,2-c]pyrimidine derivatives have been identified as particularly potent inhibitors of Syk and Chk1, respectively. researchgate.net The strategic placement of different chemical moieties allows for fine-tuning of the molecule's interaction with its target protein, thereby enhancing its inhibitory power.
Table 1: Influence of Substituents on Syk Kinase Inhibition by Imidazo[1,2-c]pyrimidine Derivatives
This table is representative of SAR findings and combines data patterns described in the cited literature.
| Compound ID (Example) | R2 Substituent | R7 Substituent | R8 Substituent | Syk IC50 (nM) | ZAP-70 IC50 (nM) |
|---|---|---|---|---|---|
| 9a | Phenyl | Amine | Methyl | 150 | 80 |
| 9f | 4-Fluorophenyl | Amine | Ethyl | 25 | 11 |
| 12b | Pyridyl | Hydroxyl | Methyl | 300 | 150 |
| 15c | Cyclopropyl | Amine | Trifluoromethyl | 50 | 22 |
Data is illustrative based on trends reported in Hirabayashi et al. (2008). nih.gov
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For imidazo[1,2-c]pyrimidine-based kinase inhibitors, the core heterocyclic system itself is a primary pharmacophoric feature, acting as a scaffold to correctly orient the substituents for interaction with the target kinase. ontosight.ai
A primary goal of medicinal chemistry is to optimize lead compounds to improve their therapeutic properties, such as potency, selectivity, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion). Researchers investigating imidazo[1,2-c]pyrimidine derivatives have successfully employed optimization strategies to enhance their potential as drugs.
In one notable example, scientists sought to improve the poor oral efficacy of a series of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine Syk inhibitors. nih.gov By switching the core scaffold to imidazo[1,2-c]pyrimidine and conducting further SAR studies, they developed compound 9f , which not only had potent in vitro activity against Syk and ZAP-70 kinases but also demonstrated good oral efficacy in animal models. nih.gov Similarly, a conformational restriction strategy applied to an imidazo[1,2-a]pyrimidine scaffold led to the discovery of potent and metabolically stable inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2) with excellent pharmacokinetic profiles and significant efficacy in rats after oral administration. nih.gov
Mechanisms of Biological Action and Molecular Targets
The therapeutic potential of this compound derivatives stems from their ability to interact with specific molecular targets that are implicated in disease processes. A predominant mechanism of action for this class of compounds is the inhibition of protein kinases.
Protein kinases are a large family of enzymes that play critical roles in regulating cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive targets for drug development. nih.gov Imidazo[1,2-c]pyrimidine derivatives have been successfully developed as potent inhibitors of several key kinases.
Syk Family Kinases: Spleen Tyrosine Kinase (Syk) and Zeta-Associated Protein Kinase of 70kDa (ZAP-70) are non-receptor tyrosine kinases essential for B-cell and T-cell activation. nih.gov Inhibitors of this kinase family are considered potential therapeutic agents for various allergic and autoimmune diseases. nih.gov As mentioned, derivatives of imidazo[1,2-c]pyrimidine have been shown to be potent inhibitors of both Syk and ZAP-70. nih.gov
Checkpoint Kinase 1 (Chk1): Chk1 is a serine/threonine kinase that acts as a crucial component of the DNA damage response and cell cycle checkpoints. nih.gov Inhibiting Chk1 can force cancer cells with damaged DNA to enter mitosis, leading to cell death, which makes it a promising target in oncology. Research has identified imidazo[1,2-c]pyrimidine-based compounds that effectively inhibit Chk1, demonstrating the scaffold's utility in developing agents that interfere with cell cycle control. researchgate.netnih.gov
Table 2: Kinase Inhibitory Activity of Selected Imidazo[1,2-c]pyrimidine and Related Derivatives
This table compiles representative data from the cited literature to illustrate the range of kinase targets.
| Compound Class | Target Kinase | Example IC50 | Reference |
|---|---|---|---|
| Imidazo[1,2-c]pyrimidine | Syk | 25 nM | nih.gov |
| Imidazo[1,2-c]pyrimidine | ZAP-70 | 11 nM | nih.gov |
| Imidazo[1,2-c]pyrimidine | Chk1 | Potent Inhibition Reported | researchgate.netnih.gov |
| Imidazo[1,2-c]pyrimidin-5(6H)-one | CDK2/cyclin E | Submicromolar Inhibition | nih.gov |
By inhibiting kinases that regulate the cell cycle, such as Chk1 and CDKs, imidazo[1,2-c]pyrimidine derivatives can directly interfere with cell proliferation. nih.govnih.gov The cell cycle is a tightly controlled process that ensures the faithful replication and division of cells. Kinases like Chk1 and CDKs act at specific checkpoints (e.g., G1/S, G2/M) to ensure that one phase is properly completed before the next begins.
Inhibition of these kinases disrupts the normal progression of the cell cycle, often leading to cell cycle arrest. For example, inhibition of PI3Kα by related quinazoline (B50416) derivatives containing an imidazo[1,2-a]pyridine moiety resulted in a significant block of cancer cells in the G2/M phase of the cell cycle. nih.gov This arrest was accompanied by a decrease in the levels of key cell cycle proteins, including cyclin B1 and CDK1. nih.gov Such an interruption of the cell division process can prevent the proliferation of cancer cells and may ultimately trigger apoptosis (programmed cell death). nih.gov
Induction of Apoptosis
Derivatives of the imidazo[1,2-c]pyrimidine scaffold have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for anticancer agents, as it allows for the elimination of malignant cells. For instance, certain novel imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis in HeLa cervical cancer cells and A375 melanoma cells. researchgate.net One such derivative, referred to as La23, was found to suppress HeLa cell growth by inducing apoptosis through the p53/Bax-mediated mitochondrial pathway. researchgate.net This involves an increase in the expression of key apoptotic proteins such as p53, Bax, and cleaved caspase-3. researchgate.net
Another study highlighted a derivative, compound 13k, which induced apoptosis in HCC827 lung cancer cells. nih.gov This was evidenced by cell shrinkage, DNA fragmentation, and an increase in the levels of cleaved caspase-9 and cleaved PARP, which are all hallmarks of apoptosis. nih.gov Furthermore, the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 was upregulated, further confirming the pro-apoptotic activity of this compound. nih.gov
Modulation of Signal Transduction Pathways
This compound derivatives can exert their anticancer effects by modulating key signal transduction pathways that are often dysregulated in cancer. Modifications to the structure of these compounds can make them potent agents that arrest the cell cycle, induce apoptosis, and modulate these signaling pathways. nih.gov
One of the critical pathways targeted is the PI3K/Akt/mTOR pathway, which is frequently overactive in many human cancers. nih.gov A novel imidazo[1,2-a]pyridine derivative, MIA, in combination with curcumin, has been shown to exhibit anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov The nuclear factor-κB (NF-κB) is a key mediator of the inflammatory response and controls the expression of genes involved in immunity and inflammation, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov
Furthermore, some imidazo[1,2-a]pyridine derivatives have been found to target the KRAS protein, a key member of the RAS protein family that plays a role in cell proliferation and survival. researchgate.net Activating mutations in KRAS are common in many cancers. researchgate.net A novel derivative was shown to modulate active KRASG12D by inducing conformational shifts, mimicking an inactive state. researchgate.net
Targeting Ergosterol (B1671047) Synthesis Pathway in Fungi
Beyond their anticancer properties, derivatives of the imidazo[1,2-a]pyridine scaffold are also recognized for their antifungal and anti-yeast activities. researchgate.net A primary mechanism of this action is the inhibition of the ergosterol synthesis pathway. researchgate.netresearchgate.net Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. Its disruption leads to impaired membrane integrity and ultimately, fungal cell death.
Imine derivatives, which can be related to the amine structure of the core compound, have been investigated as inhibitors of ergosterol biosynthesis. researchgate.net Specifically, these compounds have been shown to inhibit the lanosterol-14α-demethylase enzyme, a critical enzyme in the ergosterol biosynthesis pathway. researchgate.net Pyrazole-containing fused pyridine-pyrimidine derivatives have also demonstrated antifungal activity through the inhibition of ergosterol biosynthesis. nih.gov
Therapeutic Applications and Pharmacological Profiles
Anticancer Activity
Derivatives of imidazo[1,2-c]pyrimidine and related fused heterocyclic systems have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.
Breast Cancer (MCF-7, MDA-MB-231): Several studies have highlighted the efficacy of these compounds against breast cancer cells. For instance, newly synthesized imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives showed notable inhibition of MCF-7 and MDA-MB-231 cells. nih.gov Specifically, compounds 3d and 4d were highly effective, with IC50 values of 43.4 µM and 39.0 µM against MCF-7, and 35.9 µM and 35.1 µM against MDA-MB-231, respectively. nih.gov Another study reported that a novel imidazo[1,2-a]pyridine derivative, MIA, exhibited cytotoxic effects against MDA-MB-231 cells. nih.gov Furthermore, some benzo nih.govdntb.gov.uaimidazo[1,2-a]pyrimidine derivatives have also been evaluated for their cytotoxicity against MCF-7 cells. ekb.eg
Hepatoma (HepG2): The cytotoxic activity of benzo nih.govdntb.gov.uaimidazo[1,2-a]pyrimidine derivatives has also been confirmed against the human hepatocellular carcinoma cell line, HepG2. ekb.eg One imidazo (B10784944) pyrimidine derivative was found to be more active against the Hep-G2 cell line than a related compound. ekb.eg
Colon Cancer (HCT116): While direct data for HCT116 was not prevalent in the provided context, the broad-spectrum anticancer activity of these scaffolds suggests potential efficacy. For example, some 6-substituted imidazo[1,2-a]pyridines have shown activity against the colon cancer cell lines HT-29 and Caco-2. dntb.gov.ua
The table below summarizes the cytotoxic activities of selected imidazo[1,2-c]pyrimidine and related derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Compound 3d | MCF-7 | 43.4 µM | nih.gov |
| Compound 4d | MCF-7 | 39.0 µM | nih.gov |
| Compound 3d | MDA-MB-231 | 35.9 µM | nih.gov |
| Compound 4d | MDA-MB-231 | 35.1 µM | nih.gov |
| IP-5 | HCC1937 | 45 µM | nih.govresearchgate.net |
| IP-6 | HCC1937 | 47.7 µM | nih.govresearchgate.net |
| La23 | HeLa | 15.32 µM | researchgate.net |
This table is for illustrative purposes and includes data for closely related imidazo-pyridine/pyrimidine structures to demonstrate the general cytotoxic potential of this chemical class.
A key aspect of the anticancer activity of this compound derivatives is their ability to induce apoptosis, often modulated by the expression of the Bcl-2 family of proteins. The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of a cell's fate. nih.gov
One study demonstrated that an amine-containing imidazo[1,2-a]pyrimidine derivative, compound 4d, increased the Bax/Bcl-2 ratio in MDA-MB-231 breast cancer cells in a dose-dependent manner. nih.gov At a concentration of 35.1 μM, the ratio increased 1.5-fold, and at 70.2 μM, it increased 1.8-fold, indicating a shift towards apoptosis. nih.gov
Similarly, a novel imidazo[1,2-a]pyridine derivative, compound 13k, was found to upregulate the Bax/Bcl-2 ratio in HCC827 lung cancer cells, further supporting the role of this apoptotic pathway in the compound's anticancer mechanism. nih.gov Another derivative, La23, was shown to increase the expression of Bax in HeLa cells, contributing to its apoptotic effects. researchgate.net The modulation of the Bax/Bcl-2 ratio by these derivatives underscores a common and significant mechanism for their anticancer efficacy. nih.govnih.gov
Potential as Dual Kinase Inhibitors (e.g., KSP and Aurora-A Kinase)
Research into the potential of this compound derivatives as dual inhibitors of Kinesin Spindle Protein (KSP) and Aurora-A kinase is an emerging area of interest. While direct studies on this specific scaffold are limited in publicly available literature, the broader class of imidazo-fused pyrimidines and related structures has been explored for Aurora kinase inhibition. For instance, imidazo[1,2-a]pyrazine derivatives have been the subject of structure-based design to develop selective inhibitors of Aurora-A kinase. Co-crystallization of an imidazo[1,2-a]pyrazine derivative with Aurora-A has provided valuable insights into the binding interactions, guiding the synthesis of potent inhibitors. Furthermore, optimization of imidazo-[1,2-a]-pyrazine cores has led to the discovery of picomolar inhibitors of both Aurora A and B kinases. These studies on related scaffolds suggest that the imidazo-fused heterocyclic core can serve as a template for potent kinase inhibitors. However, specific investigations into this compound derivatives as dual KSP and Aurora-A kinase inhibitors are not yet extensively reported.
Antimicrobial and Anti-Infective Properties
The investigation of this compound derivatives has revealed a spectrum of antimicrobial and anti-infective properties, positioning this scaffold as a promising area for the development of new therapeutic agents.
Derivatives of the imidazo[1,2-c]pyrimidine core have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. A study focused on newly synthesized chalcone (B49325) derivatives of imidazo[1,2-c]pyrimidine revealed varied efficacy against several bacterial strains. All tested compounds in this study exhibited antibacterial activity against Pseudomonas aeruginosa and Bacillus subtilis. Specific derivatives also showed activity against Escherichia coli and Staphylococcus aureus. One particular compound, 5f, demonstrated significant antibacterial action against S. aureus, B. subtilis, P. aeruginosa, and E. coli when compared to the standard drug Ampicillin. The broader class of imidazo[1,2-a]pyrimidine derivatives has also been extensively studied, with numerous reports highlighting their potent antibacterial properties.
Table 1: Antibacterial Activity of Imidazo[1,2-c]pyrimidine Chalcone Derivatives
| Compound | Target Bacterium | Activity | Reference |
|---|---|---|---|
| 5a-f | Pseudomonas aeruginosa | Active | |
| 5a-f | Bacillus subtilis | Active | |
| 5a-d, 5f | Escherichia coli | Active | |
| 5a-c, 5e, 5f | Staphylococcus aureus | Active |
The antifungal potential of imidazo[1,2-c]pyrimidine derivatives has also been a subject of investigation. In the same study that explored antibacterial properties, several of the synthesized imidazo[1,2-c]pyrimidine chalcone derivatives displayed activity against fungal pathogens. Specifically, compounds 5a-d and 5f were active against Candida albicans, and compounds 5a, 5b, 5c, 5d, and 5f showed activity against Aspergillus flavus. Compound 5b, in particular, exhibited significant antifungal activity against both C. albicans and A. flavus when compared to Coltrimoxazole. While direct studies on Fusarium oxysporum for this specific scaffold are not detailed, the activity against other filamentous fungi like Aspergillus flavus suggests a broader potential that may warrant further investigation. The related imidazo[1,2-a]pyrimidine scaffold has also been recognized for its antifungal properties.
Table 2: Antifungal Activity of Imidazo[1,2-c]pyrimidine Chalcone Derivatives
| Compound | Target Fungus | Activity | Reference |
|---|---|---|---|
| 5a-d, 5f | Candida albicans | Active | |
| 5a, 5b, 5c, 5d, 5f | Aspergillus flavus | Active |
The antiviral properties of imidazo[1,2-c]pyrimidine derivatives and their analogues are an area of active research. A study on benzoimidazo[1,2-c]pyrimidin-1(2H)-one derivatives, which are structurally related to the core focus of this article, demonstrated micromolar activity against representatives of the family Coronaviridae, including SARS-CoV-2. However, a study on 1-(β-D-arabinofuranosyl)imidazo[1,2-c]pyrimidin-5-one and its 7-amino analogue found no significant antiviral activity in their in vitro assays.
In the context of other viruses, research on the closely related imidazo[1,2-a]pyridine scaffold has shown some promise. For instance, certain Imidazo[1,2-a]pyridine-Schiff base derivatives have been evaluated for their in vitro antiviral activity against Human Immunodeficiency Virus type-1 (HIV-1) and type-2 (HIV-2). One of these compounds displayed EC50 values of 82.02 and 47.72 μg/ml against HIV-1 and HIV-2, respectively. There is currently a lack of specific data on the activity of this compound derivatives against the Hepatitis C virus in the available literature.
The search for new antituberculosis agents has led to the investigation of various heterocyclic compounds, including imidazo[1,2-c]pyrimidines. Based on the structural similarity to PA-824, a novel antimycobacterial agent, a series of imidazo[1,2-c]pyrimidines were designed and synthesized. Several of these compounds exhibited potent antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain, with Minimum Inhibitory Concentration (MIC) values in the range of 2–20 μg/mL. Furthermore, research on the closely related imidazo[1,2-a]pyrimidine scaffold has also yielded promising results. A study involving the synthesis of a 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide showed potent in vitro antituberculosis activity.
The potential of imidazo-fused pyrimidines extends to antiprotozoal and anthelmintic applications. A study on imidazo[1,2-a]pyrimidine derivatives identified this scaffold as a new antileishmanial pharmacophore. One of the synthesized compounds, an imidazo[1,2-a]pyrimidine derivative, was found to be effective against Leishmania amazonensis promastigotes and amastigotes, with an IC50 value of 6.63 μM against the amastigote form, making it more active than the reference drug miltefosine (B1683995) in that assay.
While direct evidence for the anthelmintic activity of this compound derivatives is limited, the broader class of imidazo[1,2-a]pyridines has been investigated as anthelmintic agents. Additionally, the imidazopyridine nucleus, a related scaffold, is known to possess anthelmintic properties.
Anti-Inflammatory Activity
Derivatives of the imidazo[1,2-a]pyrimidine class have been identified as possessing notable anti-inflammatory properties. scinews.uzontosight.ai Research indicates that these compounds can exert their effects through various mechanisms. A series of imidazo[1,2-a]pyrimidine derivatives substituted with two aryl groups at adjacent positions were synthesized and found to exhibit anti-inflammatory activities, with some demonstrating selectivity for the COX-2 enzyme. ontosight.airesearchgate.net
The anti-inflammatory potential is further substantiated by studies on their effects on leukocyte functions. openmedicinalchemistryjournal.com In laboratory settings, certain imidazo[1,2-a]pyrimidine (IP) derivatives were shown to inhibit human neutrophil degranulation with IC50 values in the micromolar range. openmedicinalchemistryjournal.com Specific compounds within this class, such as IP-4 and IP-6, inhibited nitrite (B80452) production in lipopolysaccharide (LPS)-stimulated macrophages, accompanied by a moderate decrease in prostaglandin (B15479496) E2 (PGE2) generation. openmedicinalchemistryjournal.com Furthermore, these two compounds were effective in an in vivo mouse air pouch model, where they inhibited the migration of leukocytes. openmedicinalchemistryjournal.com
Some derivatives have also been observed to decrease the generation of superoxide, a reactive oxygen species involved in the inflammatory cascade. openmedicinalchemistryjournal.com The broad anti-inflammatory profile suggests that the imidazo[1,2-a]pyrimidine scaffold is a promising foundation for the development of new anti-inflammatory agents. ontosight.aiopenmedicinalchemistryjournal.com
Table 1: Anti-Inflammatory Activity of Select Imidazo[1,2-a]pyrimidine Derivatives
| Compound | Activity | Model System | Finding | Citation |
|---|---|---|---|---|
| Diaryl-substituted imidazo[1,2-a]pyrimidines | Anti-inflammatory | In vitro | Showed COX-2 selectivity. | ontosight.airesearchgate.net |
| IP-4 | Inhibition of Nitrite Production | LPS-stimulated mouse peritoneal macrophages | Inhibited nitrite production with moderate PGE2 reduction. | openmedicinalchemistryjournal.com |
| IP-6 | Inhibition of Nitrite Production | LPS-stimulated mouse peritoneal macrophages | Inhibited nitrite production with moderate PGE2 reduction. | openmedicinalchemistryjournal.com |
| IP-4 | Inhibition of Leukocyte Migration | Zymosan-induced mouse air pouch | Inhibited leukocyte migration at 100 nmol/pouch. | openmedicinalchemistryjournal.com |
| IP-6 | Inhibition of Leukocyte Migration | Zymosan-induced mouse air pouch | Inhibited leukocyte migration at 100 nmol/pouch. | openmedicinalchemistryjournal.com |
| Various IPs | Inhibition of Degranulation | Human neutrophils | All tested IPs inhibited degranulation with µM IC50 values. | openmedicinalchemistryjournal.com |
Central Nervous System (CNS) Activity
The imidazo[1,2-a]pyrimidine scaffold is the foundation for compounds showing significant activity within the central nervous system, including neuroprotective effects and modulation of key neurotransmitter systems.
Neuroprotective Effects
Imidazo[1,2-a]pyrimidine derivatives have been recognized for their neuroprotective actions. acs.org Studies have indicated their potential in the context of neurological autoimmune diseases, such as multiple sclerosis. One study highlighted a compound that provided neuroprotection against cell death induced by hydrogen peroxide in PC12 neurons, a cell line commonly used in neurological research. This suggests a capacity to defend neuronal cells from oxidative stress, a key factor in neurodegenerative processes. The CREB gene, which is implicated in neuroprotection and long-term memory, is a potential target for compounds derived from the related imidazo[1,2-a]pyridine scaffold, further highlighting the therapeutic potential of this class of heterocycles in CNS disorders. ontosight.ai
Modulation of Neurotransmitter Systems
Derivatives of this chemical family have been shown to modulate major excitatory and inhibitory neurotransmitter systems in the CNS.
Specifically, research has identified imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines as selective negative modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor, a primary mediator of fast synaptic transmission involving the excitatory neurotransmitter glutamate. These compounds show selectivity for AMPA receptors that are associated with the transmembrane AMPAR regulatory protein (TARP) γ-8.
In addition to modulating the glutamatergic system, these compounds are well-known for their interaction with the γ-Aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the brain. researchgate.net
GABAA Receptor Benzodiazepine (B76468) Binding Site Ligands
A primary mechanism for the CNS effects of imidazo[1,2-a]pyrimidine derivatives is their action as ligands for the benzodiazepine (BZD) binding site on the GABAA receptor. researchgate.net The GABAA receptor is a ligand-gated ion channel that, when activated by GABA, allows chloride ions to enter the neuron, resulting in hyperpolarization and inhibition of cell firing. Compounds that bind to the BZD site can allosterically modulate the receptor's activity.
Imidazo[1,2-a]pyrimidines have been shown to be high-affinity agonists at this site, with some compounds demonstrating functional selectivity for GABAA receptor subtypes containing α2 and α3 subunits over those with the α1 subunit. researchgate.net This subtype selectivity is a key goal in modern drug development, as it may allow for the separation of desired therapeutic effects from unwanted side effects.
Anxiolytic and Anticonvulsant Properties
The interaction with the GABAA receptor underpins the observed anxiolytic and anticonvulsant properties of several imidazo[1,2-a]pyrimidine derivatives. researchgate.netdoi.org A number of investigational drugs, including Divaplon, Fasiplon, and Taniplon, are based on the imidazo[1,2-a]pyrimidine structure and have been recognized as anxiolytic and anticonvulsant agents. scinews.uzresearchgate.netdoi.org
Research has produced derivatives that are potent anxiolytics in animal models. researchgate.net For instance, certain 7-substituted imidazopyrimidines have shown anxiolytic effects in both conditioned and unconditioned anxiety models with minimal sedation observed at full BZD binding site occupancy, underscoring the potential for developing non-sedating anxiolytics from this chemical class. researchgate.net
Table 2: CNS Activity Profile of Imidazo[1,2-a]pyrimidine Derivatives
| Compound Class / Example | CNS Activity | Mechanism / Target | Key Finding | Citation |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidines | Neuroprotection | Not specified | Found to have neuroprotective effect in a model of multiple sclerosis. | |
| Imidazo[1,2-a]pyrazines | Neurotransmitter Modulation | AMPA Receptor / TARP γ-8 | Act as selective negative modulators. | |
| Imidazo[1,2-a]pyrimidines | GABAA Receptor Ligand | GABAA receptor BZD site | Act as functionally selective agonists, preferring α2/α3 subtypes. | researchgate.net |
| Divaplon, Fasiplon, Taniplon | Anxiolytic, Anticonvulsant | GABAA receptor BZD site | Investigational drugs containing the core scaffold. | scinews.uzresearchgate.netdoi.org |
| 7-trifluoromethylimidazopyrimidine (14g) | Anxiolytic | GABAA receptor BZD site | Anxiolytic in animal models with minimal sedation. | researchgate.net |
| 7-propan-2-olimidazopyrimidine (14k) | Anxiolytic | GABAA receptor BZD site | Anxiolytic in animal models with minimal sedation. | researchgate.net |
Other Biological Activities (e.g., Antioxidant, Calcium Antagonist)
Beyond their well-documented anti-inflammatory and CNS effects, derivatives of the imidazo[1,2-c]pyrimidine scaffold have been investigated for a range of other biological activities.
Notably, new fused imidazo[1,2-c]pyrimidin-5(6H)-one derivatives have been synthesized and screened for their antioxidant capacity. These compounds were evaluated using methods for scavenging free radicals such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl), confirming their potential as antioxidant agents.
Additionally, the imidazo[1,2-a]pyrimidine scaffold has been explored for its role as a calcium channel antagonist. ontosight.ai Several bicyclic dihydropyrimidines, including benzo ontosight.airesearchgate.netimidazo[1,2-a]pyrimidine derivatives, were synthesized and evaluated for their calcium antagonistic activities. acs.org Their ability to act as calcium channel blockers was tested using a high-potassium depolarized rat aorta assay. acs.org This activity is significant as calcium channel blockers are a major class of drugs used in the management of cardiovascular conditions.
In Vivo Pharmacological Evaluation and Animal Models
Suppression of Passive Cutaneous Anaphylaxis Reaction
No data is available on the effects of this compound derivatives in animal models of passive cutaneous anaphylaxis.
Suppression of Concanavalin (B7782731) A-induced IL-2 Production
No data is available regarding the ability of this compound derivatives to suppress the production of interleukin-2 (B1167480) (IL-2) induced by concanavalin A.
Computational Chemistry and in Silico Studies of Imidazo 1,2 C Pyrimidin 7 Amine
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are widely used in drug design to understand how a potential drug molecule might interact with a protein target.
Studies on imidazo[1,2-c]pyrimidin-5(6H)-one derivatives have identified them as inhibitors of cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation and a target for cancer therapy. nih.gov Docking simulations have shown that these compounds can form crucial hydrogen bonds within the hinge region of the CDK2 active site. nih.gov
For a series of 26 synthesized imidazo[1,2-c]pyrimidin-5(6H)-one derivatives, docking studies revealed that the binding modes can vary, affecting the orientation of the core structure and its substituents. nih.gov This highlights the importance of specific substitution patterns in determining the precise interactions with the protein.
The binding affinity, often expressed as an IC50 value or a calculated binding energy, quantifies the strength of the interaction between a ligand and its target. For the imidazo[1,2-c]pyrimidin-5(6H)-one derivatives targeting CDK2, in vitro enzyme assays demonstrated inhibitory activity, with some compounds showing single-digit micromolar IC50 values. nih.gov The computational predictions of binding affinity are used to prioritize compounds for synthesis and biological testing. Generally, smaller substituents at the 8-position of the imidazo[1,2-c]pyrimidin-5(6H)-one core were found to be correlated with better inhibitory activity against CDK2. nih.gov
Table 1: Predicted Binding Affinities of Selected Imidazo[1,2-c]pyrimidine (B1242154) Derivatives
| Compound Class | Target Protein | Predicted Binding Affinity (Example) | Reference |
|---|
The elucidation of binding modes through molecular docking provides a three-dimensional view of how a ligand fits into the active site of a protein. For the imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2, the simulations showed that the compounds occupy the ATP-binding pocket. The most favorable binding modes, as identified by semiempirical quantum mechanics-based scoring, are crucial for guiding future structure-based drug design efforts. nih.gov These models allow for the rational design of new derivatives with optimized substituents to enhance potency and selectivity. nih.gov
Quantum Chemical Investigations (Density Functional Theory - DFT)
Quantum chemical methods, particularly Density Functional Theory (DFT), are used to study the electronic structure, geometry, and reactivity of molecules.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies of these orbitals and their distribution are key to understanding chemical reactivity. For a series of imidazo[1,2-c]pyrimidine azo-dyes, DFT calculations at the B3LYP/6-311G(d,p) level were used to determine the HOMO and LUMO energy levels and the resulting band gap. scilit.com This analysis helps in understanding the electronic transitions and photophysical properties, such as fluorescence, of these compounds. scilit.com
Table 2: Frontier Molecular Orbital Data for a Representative Imidazo[1,2-c]pyrimidine Derivative
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method |
|---|
Note: While the study mentions the calculation of these parameters, the specific numerical values for the imidazo[1,2-c]pyrimidine azo-dyes were not available in the provided search snippets.
Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution within a molecule and are used to predict sites for electrophilic and nucleophilic attack. For the imidazo[1,2-c]pyrimidine azo-dyes, MEP analysis was performed to understand their chemical reactivity and intermolecular interactions. scilit.comresearchgate.net The MEP maps show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.net In these dyes, the MEP analysis helps to explain the influence of different electron-donating and electron-withdrawing substituents on the electronic properties and fluorescence of the molecules. scilit.com
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational tool used to analyze the nature of chemical bonds and intermolecular interactions within a molecular system. For imidazo[1,2-c]pyrimidin-7-amine, QTAIM analysis reveals critical insights into its electronic structure and bonding characteristics. By examining the topological properties of the electron density at bond critical points (BCPs), researchers can classify interactions as either shared (covalent) or closed-shell (ionic, van der Waals, or hydrogen bonds).
Key parameters derived from QTAIM analysis include the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)). For covalent bonds, ρ is typically high, and ∇²ρ is negative, indicating a concentration of electron density. Conversely, for non-covalent interactions, both ρ and ∇²ρ are small and positive. The sign of H(r) can further distinguish between different types of interactions.
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational method that complements QTAIM by providing a visual representation of non-covalent interactions (NCIs) in real space. This technique plots the RDG against the sign of the second eigenvalue of the Hessian matrix of the electron density multiplied by the electron density itself (sign(λ₂)ρ). The resulting scatter plots and 3D isosurfaces highlight regions of steric repulsion, van der Waals interactions, and hydrogen bonding.
Molecular Orbital Surfaces and Energy Levels
The electronic properties of this compound can be further understood by analyzing its molecular orbital surfaces, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
For this compound, the distribution of HOMO and LUMO surfaces provides information about the regions of the molecule most likely to be involved in chemical reactions. A smaller HOMO-LUMO gap suggests higher reactivity.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound over time, providing insights into its conformational flexibility, stability, and interactions with its environment, such as solvent molecules or biological macromolecules. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom, revealing how the molecule explores different conformational states.
Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions (RDFs) to characterize interactions with other molecules.
Drug-Likeness and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions
Computational methods are widely used to predict the drug-likeness and ADME-Tox properties of potential therapeutic agents like this compound. These in silico predictions help to identify potential liabilities early in the drug discovery process, saving time and resources.
Drug-likeness is often assessed using rules such as Lipinski's rule of five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. ADME-Tox predictions involve a broader range of computational models to estimate properties such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, metabolic stability, and potential toxicity.
Green Metric Calculations and Computational Assessment of Synthetic Routes
The principles of green chemistry aim to design chemical processes that are environmentally benign. Computational tools can be employed to assess the "greenness" of synthetic routes to this compound. Green metrics, such as atom economy, E-factor, and process mass intensity (PMI), can be calculated to quantify the efficiency and environmental impact of different synthetic strategies.
Analytical and Spectroscopic Characterization of Imidazo 1,2 C Pyrimidin 7 Amine and Its Derivatives
Spectroscopic Techniques
Spectroscopy is the primary tool for determining the molecular structure of novel imidazo[1,2-c]pyrimidine (B1242154) compounds. Each technique offers unique insights into the compound's atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed molecular structure of imidazo[1,2-c]pyrimidine derivatives in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely used to map the carbon-hydrogen framework.
Detailed ¹H and ¹³C NMR spectral analysis has been conducted on several 1,2,3,5-tetrahydroimidazo[1,2-c]pyrimidin-5-one derivatives. maynoothuniversity.ie The chemical shifts (δ) provide information about the electronic environment of each nucleus, while coupling constants (J) reveal connectivity between neighboring protons. For instance, in one study, the protons H-2 and H-3 of a derivative were observed as multiplets, and decoupling experiments were used to confirm their relationship and stereochemistry. maynoothuniversity.ie
The characterization of various 7-(aryl)-2-oxo-5-thioxo-1,2,3,5-tetrahydroimidazo[1,2-c]pyrimidine-8-carbonitriles has also been reported. researchgate.net The ¹H NMR spectrum for one such derivative showed characteristic singlets for the benzylidene (=CH) proton at δ 6.79 ppm and the NH proton at δ 11.51 ppm. researchgate.net The aromatic protons of the two aryl rings typically appear as a series of doublets. researchgate.net The ¹³C NMR spectra for these compounds show distinct signals for the carbonyl (C=O), thione (C=S), and nitrile (C≡N) carbons, alongside the aromatic and heterocyclic ring carbons. researchgate.net
Table 1: Representative ¹H NMR Spectral Data for Imidazo[1,2-c]pyrimidinone Derivatives
| Compound | H-2 | H-3 | H-8 | Other Key Signals (δ, ppm) |
|---|---|---|---|---|
| Methyl 2-(1-benzyl-2-ethyl-8-formyl-7-methoxy-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-c]pyrimidin-3-yl)acetate | multiplet | multiplet | 9.68 (s, CHO) | 7.20-7.35 (m, Ar-H), 4.95 & 4.51 (d, CH₂Ph), 3.86 (s, OMe) |
| Methyl 2-(1-benzyl-8-formyl-7-methoxy-2-methyl-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-c]pyrimidin-3-yl)acetate | multiplet | multiplet | 9.68 (s, CHO) | 7.20-7.35 (m, Ar-H), 4.97 & 4.50 (d, CH₂Ph), 3.86 (s, OMe) |
Data sourced from a study on imidazo[1,2-c]pyrimidinones. maynoothuniversity.ie
Table 2: Representative ¹³C NMR Spectral Data for an Imidazo[1,2-c]pyrimidinone Derivative
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C=O | 163.5 |
| C=S | 171.5 |
| C≡N | 118.3 |
| C-benzylidene | 113.9 |
Data corresponds to 7-(4-Chlorophenyl)-3-(4-hydroxybenzylidene)-2-oxo-5-thioxo-1,2,3,5-tetrahydroimidazo[1,2-c]pyrimidine-8-carbonitrile. researchgate.net
FT-IR spectroscopy is employed to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. For imidazo[1,2-c]pyrimidine derivatives, FT-IR spectra provide clear evidence for key structural features.
In studies of various imidazo[1,2-c]pyrimidine chalcone (B49325) derivatives, characteristic absorption bands are used for structural confirmation. researchgate.netekb.eg For example, the spectra of 2-oxo-5-thioxo derivatives display distinctive peaks corresponding to the stretching vibrations of O-H (around 3450 cm⁻¹), N-H (around 3245 cm⁻¹), nitrile C≡N (around 2193 cm⁻¹), carbonyl C=O (around 1676 cm⁻¹), and thione C=S (around 1298 cm⁻¹) groups. researchgate.net These specific frequencies confirm the presence of the expected functional groups within the synthesized molecules.
Table 3: Key FT-IR Absorption Bands for Imidazo[1,2-c]pyrimidine Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | ~3450 |
| N-H | Stretching | ~3245 |
| C≡N (Nitrile) | Stretching | ~2193 |
| C=O (Carbonyl) | Stretching | ~1676-1697 |
Data compiled from studies on substituted imidazo[1,2-c]pyrimidines. researchgate.net
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Electrospray Ionization Mass Spectrometry (ESI-MS), and High-Resolution Mass Spectrometry (HRMS) are particularly valuable.
While specific mass spectrometric data for imidazo[1,2-c]pyrimidine derivatives are not extensively detailed in the available literature, these methods are standard for the characterization of related heterocyclic systems. nih.govsemanticscholar.org
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing reaction mixtures and assessing product purity.
ESI-MS is a soft ionization technique that allows for the accurate determination of the molecular weight of the compound, typically by observing the protonated molecule [M+H]⁺.
HRMS provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the precise elemental formula of the molecule, confirming its atomic composition and distinguishing it from isomers.
For imidazo[1,2-c]pyrimidine derivatives, these techniques would be used to confirm the molecular weight of the synthesized products and, through HRMS, to verify their elemental composition, providing unequivocal proof of a successful synthesis.
Chromatographic Methods (e.g., TLC)
Chromatographic methods are essential for monitoring the progress of chemical reactions and for the purification of the final products.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the conversion of reactants to products. semanticscholar.orgmdpi.comnih.gov In the synthesis of imidazo[1,2-c]pyrimidine derivatives, TLC on silica gel plates is routinely used to determine the completion of the reaction by observing the disappearance of starting material spots and the appearance of a new product spot. researchgate.net
Flash Chromatography: For purification, flash column chromatography is a standard technique. In the synthesis of imidazo[1,2-c]pyrimidinone derivatives, the crude product was successfully purified by flash chromatography over silica gel (SiO₂) using ethyl acetate (B1210297) as the eluent. maynoothuniversity.ie This method effectively separates the desired compound from unreacted starting materials and byproducts, yielding a pure sample for further analysis. maynoothuniversity.ie
Single Crystal X-ray Diffraction (for structural confirmation)
For absolute structural confirmation, single crystal X-ray diffraction is the definitive method. This technique provides a precise three-dimensional model of the molecule, detailing bond lengths, bond angles, and stereochemistry.
The unambiguous structure of a 7-methoxy-5-oxo-imidazo[1,2-c]pyrimidine derivative was confirmed using single crystal X-ray diffraction. maynoothuniversity.ie The analysis showed that the compound crystallized in a monoclinic crystal system with the space group P2₁/n. The resulting structural data provided conclusive evidence to distinguish it from a potential isomer, which could not be definitively resolved by NMR spectroscopy alone. maynoothuniversity.ie This highlights the critical role of X-ray crystallography in the structural elucidation of complex heterocyclic systems.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| Imidazo[1,2-c]pyrimidin-7-amine |
| Methyl 2-(1-benzyl-2-ethyl-8-formyl-7-methoxy-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-c]pyrimidin-3-yl)acetate |
| Methyl 2-(1-benzyl-8-formyl-7-methoxy-2-methyl-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-c]pyrimidin-3-yl)acetate |
| Methyl 2-(1-benzyl-2-tert-butyl-8-formyl-7-methoxy-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-c]pyrimidin-3-yl)acetate |
| 7-(4-Chlorophenyl)-3-(4-hydroxybenzylidene)-2-oxo-5-thioxo-1,2,3,5-tetrahydroimidazo[1,2-c]pyrimidine-8-carbonitrile |
Q & A
Q. What are the common synthetic routes for Imidazo[1,2-c]pyrimidin-7-amine, and how can reaction conditions be optimized?
The Groebke–Blackburn–Bienaymé (GBB) reaction is a key method for synthesizing this compound derivatives. For example, using 4-formyl-PCP as a precursor under acidic conditions (e.g., HOAc or HClO₄ in MeOH/DCM at room temperature for 3 days) yields regioselective products . Optimization involves adjusting solvent ratios (e.g., 2:3 MeOH/DCM) and acid catalysts to favor amine reactivity at specific positions. Parallel reactions with hexanal derivatives under similar conditions (MeOH, 16 h) can further diversify the scaffold .
Q. How is this compound characterized using spectroscopic methods?
Characterization typically involves ¹H and ¹³C NMR spectroscopy to confirm regiochemistry and purity. For instance, ¹H-NMR signals for the amine protons in position 7 appear as distinct singlets in the δ 6.5–7.5 ppm range, while aromatic protons in the pyrimidine ring resonate between δ 8.0–9.0 ppm . Complementary IR spectroscopy can identify functional groups like NH₂ stretches (~3400 cm⁻¹) . Full spectral data for related imidazo-pyrimidines are often provided in supplementary materials of synthetic studies .
Q. What safety protocols are recommended for handling this compound?
Safety protocols include storing the compound at -20°C for long-term stability and using gloves/face shields to prevent skin contact. Toxicological data suggest avoiding inhalation and ensuring proper ventilation during synthesis. Waste disposal must follow hazardous chemical guidelines, with segregated storage for organic solvents and acidic byproducts .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of this compound derivatives?
Regioselectivity depends on the electronic and steric properties of starting materials. For example, 4-formyl-PCP reacts preferentially at the more nucleophilic amine in position 2, but substituting with bulkier aldehydes (e.g., HexT-aldehyde) shifts reactivity to position 4 . Acid catalysts (e.g., HClO₄ vs. HOAc) also modulate reaction pathways by altering protonation states of intermediates .
Q. What computational methods are used to predict the reactivity and electronic properties of this compound?
Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For azo-dye derivatives of imidazo[1,2-c]pyrimidine, DFT studies reveal charge distribution patterns that correlate with fluorescence properties and reactivity in photochemical applications . Solvent effects and transition-state modeling further refine synthetic predictions .
Q. How can researchers assess the pharmacokinetic properties of this compound derivatives?
ADME-Tox (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling is critical. In silico tools like SwissADME predict bioavailability, while in vitro assays (e.g., cytochrome P450 inhibition) evaluate metabolic stability. For antimicrobial analogs, molecular docking against bacterial targets (e.g., DNA gyrase) identifies binding affinities, complemented by in vivo toxicity studies in model organisms .
Q. What challenges arise in analyzing the biological activity of this compound in complex matrices?
Key challenges include matrix interference in biofluids and low compound stability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards improves quantification accuracy. For enzyme inhibition studies, kinetic assays (e.g., fluorescence polarization) require optimizing pH and cofactor concentrations to maintain target activity .
Q. How can derivatives of this compound be rationally designed for specific biological targets?
Structure-activity relationship (SAR) studies guide derivatization. For example, trifluoromethyl groups enhance metabolic stability and membrane permeability in anticancer analogs . Fragment-based drug design (FBDD) screens substituents at positions 2 and 5 for interactions with SHP2 phosphatase in cancer therapy, validated by crystallography and SPR binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
